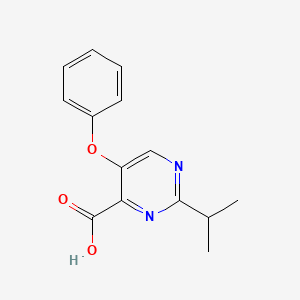

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-phenoxy-2-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJDPPWBVQOYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine intermediate.

Isopropyl Group Addition: The isopropyl group can be added through an alkylation reaction using isopropyl halide and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is being investigated for its potential as a pharmacophore in drug development. Its applications include:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to it have shown promising results against A549 human lung adenocarcinoma cells, achieving significant reductions in cell viability (66% at 100 µM) compared to standard chemotherapeutics like cisplatin.

- Antimicrobial Properties: The compound has demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.25–1 µg/mL against various Gram-positive bacteria.

Materials Science

In materials science, the compound is studied for its potential use in synthesizing novel materials with unique electronic and optical properties. Its structural features may enhance the performance of materials in various applications, including sensors and electronic devices.

Biological Research

As a tool compound, 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is utilized to study biological pathways and molecular mechanisms involving pyrimidine derivatives. Its ability to modulate enzyme activity and receptor interactions makes it valuable for investigating complex biological systems.

Industrial Applications

The compound is explored for its potential use in developing agrochemicals and other industrial products. Its unique properties may contribute to creating more effective and environmentally friendly agricultural solutions.

Anticancer Studies

Research indicates that derivatives of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid exhibit promising anticancer properties. For example, studies have shown significant cytotoxic effects against specific cancer cell lines, highlighting its potential as a lead compound for new cancer therapies.

Antimicrobial Efficacy

In vitro studies have confirmed the antimicrobial efficacy of this compound against various pathogens, particularly multidrug-resistant strains. These findings underscore its potential application in developing new antimicrobial agents.

Pharmacokinetic Properties

While specific pharmacokinetic studies are still emerging, initial findings suggest that the structural features of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid may enhance its bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenoxy and isopropyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The pyrimidine scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Physicochemical and Functional Differences

- Chloro and bromo substituents (e.g., CAS 1221725-88-7 and 1267301-54-1) increase electrophilicity, favoring nucleophilic substitution reactions . Methylamino (CAS EN300-365651) provides electron-donating properties, which may enhance hydrogen-bonding interactions in biological systems .

- Lipophilicity and Solubility: The phenoxy derivative’s logP is higher than analogs with polar groups (e.g., methylamino), impacting membrane permeability and bioavailability. The carboxylic acid moiety in all compounds contributes to pH-dependent solubility, with ionization increasing water solubility at physiological pH .

- Synthetic Routes: The target compound and its chloro/bromo analogs are synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in intermediates like 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile . Methylamino derivatives require reductive amination or direct substitution with methylamine .

Biological Activity

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C14H14N2O3

- Functional Groups:

- Phenoxy group at the 5-position

- Isopropyl group at the 2-position

- Carboxylic acid group at the 4-position

The unique combination of these functional groups contributes to the compound's biological activity and interaction with molecular targets.

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid exhibits its biological activity through various mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases such as cancer and infections.

- Receptor Binding: The structural components enhance binding affinity to certain receptors, modulating their activity and influencing cellular responses.

- Hydrogen Bonding: The carboxylic acid group facilitates hydrogen bonding, stabilizing interactions with target proteins.

Medicinal Chemistry

Research indicates that this compound is being investigated for its potential as a pharmacophore in drug development. Its applications include:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to it have shown promising results against A549 human lung adenocarcinoma cells, with some derivatives achieving significant reductions in cell viability (66% at 100 µM) compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Some derivatives reported minimum inhibitory concentrations (MIC) as low as 0.25–1 µg/mL against various Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| 2-(Propan-2-yl)pyrimidine-4-carboxylic acid | Lacks phenoxy group | Different binding affinity | Less potent than phenoxy derivative |

| 5-Phenoxy-4-pyrimidinecarboxylic acid | Lacks isopropyl group | Varies in receptor interaction | Reduced selectivity |

| 2-(Propan-2-yl)-5-(methoxy)pyrimidine-4-carboxylic acid | Contains methoxy instead of phenoxy | Altered chemical reactivity | May influence biological pathways differently |

The presence of both phenoxy and isopropyl groups in 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid enhances its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

- Anticancer Studies:

- Antimicrobial Efficacy:

- Pharmacokinetic Properties:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For pyrimidine-4-carboxylic acid derivatives, cyclization of precursors (e.g., substituted pyrimidines) under controlled pH and temperature is common . For example, ammonia or amine sources can introduce amino groups at specific positions . Reaction optimization may require adjusting solvent polarity (e.g., methanol or DMF) and catalyst selection to improve yields (70–90%) . Purity is often assessed via HPLC or NMR, with recrystallization in polar solvents (e.g., ethanol) recommended .

Q. How does the structural amphoterism of pyrimidine-4-carboxylic acid derivatives affect their solubility and reactivity?

- Methodological Answer : The carboxylic acid group confers acidity, while substituents like phenoxy or amino groups introduce basicity, making the compound amphoteric. Solubility in polar solvents (e.g., water, methanol) is pH-dependent: protonation of the amino group enhances solubility in acidic conditions, while deprotonation of the carboxylic acid improves solubility in basic media . Reactivity studies should account for pH-dependent tautomerism, which influences nucleophilic/electrophilic behavior in coupling or alkylation reactions .

Q. What biological targets are associated with pyrimidine-4-carboxylic acid derivatives, and how are their mechanisms validated experimentally?

- Methodological Answer : These compounds often target enzymes involved in nucleic acid synthesis or metabolic pathways (e.g., thymidylate synthase or dihydrofolate reductase) . Mechanism validation includes:

- Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for active/allosteric sites .

- Cell-Based Assays : Evaluate cytotoxicity and selectivity in cancer or microbial models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine-4-carboxylic acid analogs?

- Methodological Answer : Discrepancies may arise from variations in substituent positioning (e.g., 5-amino vs. 5-chloro groups) or assay conditions . To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenoxy vs. methylthio groups) and compare activity .

- Standardized Assay Protocols : Replicate studies under identical conditions (pH, cell lines, enzyme concentrations) .

- Computational Docking : Predict binding modes using tools like AutoDock to rationalize activity differences .

Q. What strategies optimize the synthesis of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid for scalable production while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance regioselectivity in cyclization steps .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aldehydes) and refine purification protocols .

Q. How can computational modeling predict the pharmacokinetic properties of pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity . Key parameters include logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects) .

- Metabolite Prediction : Use software like Meteor to identify potential Phase I/II metabolites .

Safety and Handling Considerations

Q. What are the recommended safety protocols for handling pyrimidine-4-carboxylic acid derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methanol) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.